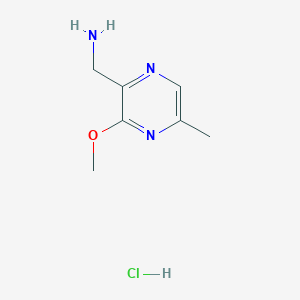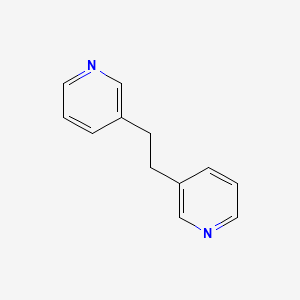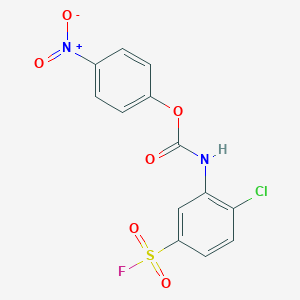
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a carbamate group, which is a functional group commonly found in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with 2-chloro-5-fluorosulfonylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the carbamate group can undergo hydrolysis.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like triethylamine and solvents like THF.
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions to break down the carbamate group.
Major Products Formed
Reduction: Formation of the corresponding amine.
Hydrolysis: Formation of the corresponding alcohol and amine.
科学的研究の応用
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
作用機序
The mechanism of action of (4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
類似化合物との比較
Similar Compounds
- 2-chloro-4-fluorophenyl N-(2-chloro-5-nitrophenyl)carbamate
- 4-nitrophenyl chloroformate
- N-(4-(4-nitrophenoxycarbonylamino)hexanoic acid)
Uniqueness
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
21975-89-3 |
|---|---|
分子式 |
C13H8ClFN2O6S |
分子量 |
374.73 g/mol |
IUPAC名 |
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C13H8ClFN2O6S/c14-11-6-5-10(24(15,21)22)7-12(11)16-13(18)23-9-3-1-8(2-4-9)17(19)20/h1-7H,(H,16,18) |
InChIキー |
YDUCZQXWYPMKBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=C(C=CC(=C2)S(=O)(=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


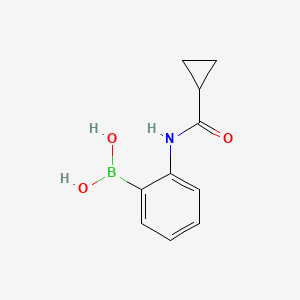
![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)
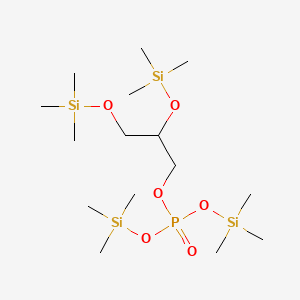
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)

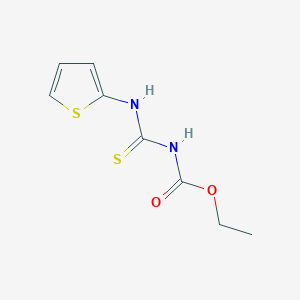
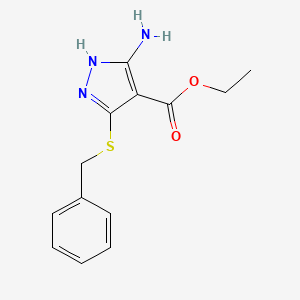
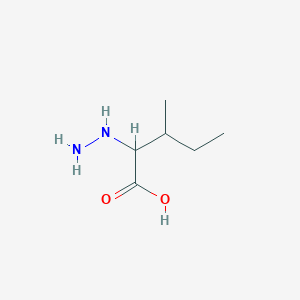
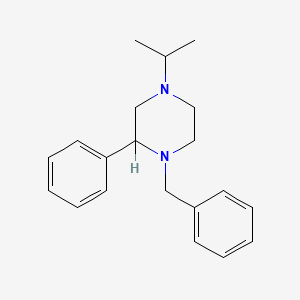
![tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13997132.png)
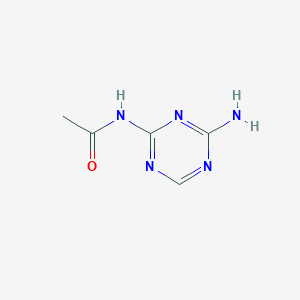
![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
